molecular formula C18H18F3N5 B10928083 4-(1-ethyl-1H-pyrazol-4-yl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(1-ethyl-1H-pyrazol-4-yl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10928083
M. Wt: 361.4 g/mol
InChI Key: LNNBLQGQMSQAJQ-UHFFFAOYSA-N
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Description

N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PHENETHYLAMINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a pyrimidine ring, and a phenethylamine moiety

Preparation Methods

The synthesis of N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PHENETHYLAMINE involves multiple steps, typically starting with the preparation of the pyrazole and pyrimidine rings. Common synthetic routes include:

    Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.

    Cycloaddition Reactions: These reactions involve the addition of two or more unsaturated molecules to form a cyclic product.

    Industrial Production: Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and efficiency.

Chemical Reactions Analysis

N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PHENETHYLAMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PHENETHYLAMINE involves its interaction with specific molecular targets in the body. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PHENETHYLAMINE can be compared to other pyrazole and pyrimidine derivatives:

Properties

Molecular Formula

C18H18F3N5

Molecular Weight

361.4 g/mol

IUPAC Name

4-(1-ethylpyrazol-4-yl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C18H18F3N5/c1-2-26-12-14(11-23-26)15-10-16(18(19,20)21)25-17(24-15)22-9-8-13-6-4-3-5-7-13/h3-7,10-12H,2,8-9H2,1H3,(H,22,24,25)

InChI Key

LNNBLQGQMSQAJQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=CC(=NC(=N2)NCCC3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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